![molecular formula C10H11N5O3S B2496869 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide CAS No. 58789-29-0](/img/structure/B2496869.png)

5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

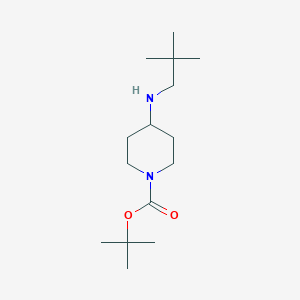

5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is a unique heterocyclic compound with a molecular formula of C10H11N5O3S. It has an average mass of 281.291 Da and a monoisotopic mass of 281.058258 Da . This compound is part of the 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds .

Molecular Structure Analysis

The molecular structure of 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is characterized by its unique 1,2,4-triazole scaffold. This scaffold operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

While specific chemical reactions involving our compound are not detailed in the available resources, 1,2,4-triazoles in general are known to participate in a variety of reactions due to their unique structure and properties .Physical And Chemical Properties Analysis

Our compound has a density of 1.6±0.1 g/cm3, a boiling point of 581.5±60.0 °C at 760 mmHg, and a flash point of 305.5±32.9 °C . It has 8 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds . Its polar surface area is 139 Å2 .Wissenschaftliche Forschungsanwendungen

- 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide has demonstrated promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. For instance, it may inhibit the growth of pathogenic bacteria or prevent biofilm formation .

- The compound’s structural features make it an interesting candidate for cancer research. Scientists have explored its effects on cancer cell lines, assessing its cytotoxicity and potential as an anticancer agent. Further studies are needed to elucidate its mechanisms of action and optimize its efficacy .

- Triazole derivatives, including this compound, play a crucial role in drug discovery. Researchers investigate their pharmacological properties, bioavailability, and interactions with biological targets. The compound’s unique structure may offer advantages in designing novel drugs .

- Enzyme inhibitors are essential tools for understanding biochemical pathways and developing therapeutic agents. Scientists have explored whether 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide can selectively inhibit specific enzymes, such as proteases or kinases .

- The compound’s single-crystal structure has been determined using X-ray crystallography. Its crystalline arrangement provides insights into molecular packing, intermolecular interactions, and solid-state properties. Such information is valuable for materials science and crystal engineering .

- Researchers have explored the compound’s reactivity with biomolecules. It can serve as a building block for bioconjugates, allowing the attachment of functional groups or labels to specific proteins, peptides, or nucleic acids. These bioconjugates find applications in diagnostics, imaging, and targeted drug delivery .

Antimicrobial Activity

Anticancer Potential

Triazole-Based Drug Development

Enzyme Inhibition Studies

Materials Science and Crystallography

Chemical Biology and Bioconjugation

Zukünftige Richtungen

The 1,2,4-triazole-containing scaffolds, like our compound, have attracted significant attention due to their widespread potential pharmaceutical activity . Future research is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Wirkmechanismus

Target of Action

Similar 1h-1,2,3-triazole analogs have been reported to inhibit the carbonic anhydrase-ii enzyme .

Mode of Action

It can be inferred from similar compounds that the presence of a polar group at the 1h-1,2,3-triazole substituted phenyl ring contributes to the overall activity of these compounds . Furthermore, these compounds exhibit inhibitory potential through direct binding with the active site residues of their target enzymes .

Biochemical Pathways

The inhibition of carbonic anhydrase-ii enzyme by similar compounds suggests that it may affect the carbon dioxide transport, ph regulation, and fluid secretion in the body .

Result of Action

The inhibition of carbonic anhydrase-ii enzyme by similar compounds suggests that it may affect various physiological processes such as respiration, fluid secretion, and ph regulation .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

Eigenschaften

IUPAC Name |

5-[(4-methylphenyl)sulfonylamino]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3S/c1-6-2-4-7(5-3-6)19(17,18)14-10-8(9(11)16)12-15-13-10/h2-5H,1H3,(H2,11,16)(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMLUDWVFQVBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)

![4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2496797.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)

![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)